6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Description
Properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDJZPQHVRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. Specifically, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has been studied for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies suggest that it can inhibit the activity of certain kinases involved in cancer progression.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes or intracellular targets, leading to bacterial cell death.
- Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit the growth of various pathogenic bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial therapies.
Organic Electronics
Given its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Performance Metrics : Initial studies have shown that devices incorporating this compound exhibit improved charge transport properties and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazo[2,1-b][1,3]thiazole scaffold is common among analogues, but substituents at positions 2, 3, 5, and 6 significantly influence properties and bioactivity:
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) in the target compound enhances electrophilicity compared to fluorine (moderately electron-withdrawing) in 6-(2-fluorophenyl) derivatives .
- Functional Group Diversity : The aldehyde group in the carbaldehyde derivative () enables further derivatization (e.g., Schiff base formation), unlike the amine group, which may participate in hydrogen bonding .
Physicochemical Properties
Biological Activity
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound has the following structural and chemical properties:
- Molecular Formula : C₁₂H₉BrN₂S
- Melting Point : 182-184 °C
- SMILES Notation : C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br
- InChI Key : XUJMDJZPQHVRIC-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with brominated phenyl compounds. This method allows for the introduction of the bromine atom at the para position of the phenyl ring, which is crucial for enhancing biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For example, a study evaluated its efficacy against various bacterial and fungal strains. The results indicated that the compound showed significant inhibition zones compared to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 18 | Gentamicin |
| Aspergillus niger | 22 | Amphotericin B |
The compound's activity is attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A notable study reported its effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), FaDu (head and neck cancer)
- IC50 Values :
- MCF-7: 15 µM
- FaDu: 10 µM
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest in the G2/M phase.
Case Studies
A series of case studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Breast Cancer Cells :
- The compound was tested for its ability to inhibit cell proliferation in MCF-7 cells.
- Results showed a dose-dependent increase in apoptotic markers.
-
Study on Bacterial Resistance :
- Investigated against resistant strains of Staphylococcus aureus.
- Demonstrated effectiveness in reducing biofilm formation and enhancing susceptibility to conventional antibiotics.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in multicomponent syntheses .
- Catalyst Screening: NHCl improves cyclization efficiency in one-pot reactions, but KCO or EtN may enhance Schiff base formation .
- Microwave Assistance: Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 10–15% compared to conventional heating .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- FT-IR: Confirms functional groups (e.g., C=N stretch at 1639–1641 cm, C-Br at 698 cm) .
- NMR: H NMR identifies aromatic protons (δ 6.65–7.97 ppm) and imine protons (δ 7.1–7.2 ppm), while C NMR resolves carbon environments (e.g., C-Br at δ 123.1 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H] = 494.0848 for CHNS) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO, -Br) enhance antifungal activity (MIC = 15.62 µg/mL against Candida albicans), while methoxy groups improve anti-inflammatory effects (40.3% edema suppression) .
- Core Modifications: Schiff bases derived from 5-carbaldehyde show selective inhibition of EGFR kinase (63%) and 5-lipoxygenase (89%) .
Q. Table 2: Biological Activity vs. Substituents
| Derivative | Target Activity | IC/MIC | Key Reference |
|---|---|---|---|
| (Z)-6-(4-Hydroxy-3-methoxy) | Anti-inflammatory (rat paw edema) | 40.3% suppression | |
| N,N-Diethyl-5-((4-methoxyphenyl)imino) | Antimalarial (Plasmodium falciparum) | 0.040 μmol/L |
Advanced: What in vitro assays are recommended for evaluating antifungal and genotoxic potential?
Methodological Answer:
- Antifungal Activity: Use broth microdilution assays (CLSI M27-A3 protocol) to determine MIC values against Candida spp. and molds .
- Genotoxicity Screening: Conduct Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .
Advanced: How can researchers resolve contradictions in reported biological data?
Methodological Answer:
- Assay Standardization: Ensure consistent inoculum sizes (1–5 × 10 CFU/mL) and incubation times (24–48 hours) in antifungal studies .
- Compound Purity: Verify purity (>95%) via HPLC to exclude confounding effects from impurities .
- Model Validation: Compare results across multiple models (e.g., in vitro yeast vs. in vivo rodent models) to confirm activity .
Basic: What are the key applications in drug discovery?
Methodological Answer:
- Anticancer: Derivatives inhibit tubulin polymerization (IC = 1.2 µM) and reduce metastasis in breast cancer models (MDA-MB-231) .
- Antiprotozoal: High selectivity indices (>1,425) against Plasmodium falciparum suggest potential as antimalarial leads .
Advanced: What computational tools support SAR studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding modes to targets like EGFR or tubulin (e.g., binding energy = −9.2 kcal/mol) .
- QSAR Modeling: Apply MOE or Schrödinger to correlate substituent parameters (e.g., logP, polarizability) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
